2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane
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Overview
Description
2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane is an organotin compound characterized by the presence of bromine, methyl, and dioxazastannocane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane typically involves the reaction of dibromo compounds with organotin reagents under controlled conditions. One common method involves the use of dibromomethane and a tin-based catalyst to facilitate the formation of the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated and methylated tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tin hydrides.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various organotin compounds with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane involves its interaction with molecular targets, such as enzymes and cellular components. The bromine atoms and tin center play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: This compound shares similar bromine and methyl groups but differs in its overall structure and applications.
Dibromothymoquinone: Another brominated compound with distinct chemical properties and uses.
Uniqueness
2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane is unique due to its dioxazastannocane ring structure, which imparts specific chemical reactivity and potential applications not found in other similar compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
92633-14-2 |
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Molecular Formula |
C5H11Br2NO2Sn |
Molecular Weight |
395.66 g/mol |
IUPAC Name |
2,2-dibromo-6-methyl-1,3,6,2-dioxazastannocane |
InChI |
InChI=1S/C5H11NO2.2BrH.Sn/c1-6(2-4-7)3-5-8;;;/h2-5H2,1H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
GBAUASOGNNMYMS-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCO[Sn](OCC1)(Br)Br |
Origin of Product |
United States |
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